molecular formula C21H23N3O4 B7689743 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide

2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide

Cat. No. B7689743
M. Wt: 381.4 g/mol
InChI Key: FENBGXSNOKWXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide, also known as ETOX, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ETOX is a member of the oxadiazole family, which has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide is not well understood. However, it is believed to interact with the electron-transporting layer (ETL) in OLEDs and OPV devices, leading to improved device performance.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide. However, studies have shown that it is non-toxic and has low cytotoxicity, making it a safe compound to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide in laboratory experiments is its high purity and stability. It is also easy to synthesize and purify, making it a cost-effective compound to use. However, one of the limitations of using 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide is its limited solubility in common organic solvents, which can make it challenging to work with.

Future Directions

There are several potential future directions for research on 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide. One area of interest is its use in the development of high-performance OLEDs and OPV devices. Additionally, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide may have potential applications in other fields, such as catalysis and drug delivery. Further studies are needed to fully understand the mechanism of action of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide and its potential applications in various fields.
In conclusion, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide is a promising compound that has gained significant interest in scientific research due to its potential applications in various fields. Its high purity and stability, combined with its excellent electron transporting and hole blocking properties, make it a promising candidate for use in organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide involves the reaction of 2-(2-ethoxyphenoxy)-N,N-dimethylacetamide with p-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide.

Scientific Research Applications

2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N,N-dimethylacetamide has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit excellent electron transporting and hole blocking properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

IUPAC Name

2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-26-18-12-16(10-11-17(18)27-13-19(25)24(3)4)20-22-21(28-23-20)15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENBGXSNOKWXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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